molecular formula C13H11ClN2O3 B12511490 [1-(furan-2-yl)ethylidene]amino N-(4-chlorophenyl)carbamate

[1-(furan-2-yl)ethylidene]amino N-(4-chlorophenyl)carbamate

Cat. No.: B12511490
M. Wt: 278.69 g/mol
InChI Key: BMKQIRMLOVMLNU-UHFFFAOYSA-N
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Description

[1-(furan-2-yl)ethylidene]amino N-(4-chlorophenyl)carbamate: is an organic compound that features a furan ring, a chlorophenyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(furan-2-yl)ethylidene]amino N-(4-chlorophenyl)carbamate typically involves the following steps:

    Formation of the Furan-2-yl Intermediate: The furan-2-yl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Carbamate Moiety: The carbamate group is introduced by reacting an amine with a chloroformate or carbamoyl chloride under controlled conditions.

    Coupling Reaction: The final step involves coupling the furan-2-yl intermediate with the carbamate moiety in the presence of a suitable catalyst, such as a palladium complex, under inert atmosphere conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity by optimizing reaction conditions, such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions to form furan-2,5-dione derivatives.

    Reduction: The compound can be reduced to form the corresponding amine and alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amine and alcohol derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

[1-(furan-2-yl)ethylidene]amino N-(4-chlorophenyl)carbamate: has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [1-(furan-2-yl)ethylidene]amino N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    [1-(furan-2-yl)ethylidene]amino N-(4-bromophenyl)carbamate: Similar structure but with a bromine atom instead of chlorine.

    [1-(furan-2-yl)ethylidene]amino N-(4-methylphenyl)carbamate: Similar structure but with a methyl group instead of chlorine.

    [1-(furan-2-yl)ethylidene]amino N-(4-nitrophenyl)carbamate: Similar structure but with a nitro group instead of chlorine.

Uniqueness

  • The presence of the chlorophenyl group in [1-(furan-2-yl)ethylidene]amino N-(4-chlorophenyl)carbamate imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets.
  • Compared to its analogs, this compound may exhibit distinct pharmacological profiles and material properties due to the specific effects of the chlorine substituent.

Properties

Molecular Formula

C13H11ClN2O3

Molecular Weight

278.69 g/mol

IUPAC Name

[1-(furan-2-yl)ethylideneamino] N-(4-chlorophenyl)carbamate

InChI

InChI=1S/C13H11ClN2O3/c1-9(12-3-2-8-18-12)16-19-13(17)15-11-6-4-10(14)5-7-11/h2-8H,1H3,(H,15,17)

InChI Key

BMKQIRMLOVMLNU-UHFFFAOYSA-N

Canonical SMILES

CC(=NOC(=O)NC1=CC=C(C=C1)Cl)C2=CC=CO2

Origin of Product

United States

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